molecular formula C23H22ClN3O3 B11415936 N-(3-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B11415936
M. Wt: 423.9 g/mol
InChI Key: JNFNFIGWNFSBOL-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole ring, and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the chlorophenoxyethyl group is introduced to the benzodiazole ring.

    Formation of the Furan-2-Carboxamide Moiety: This step involves the reaction of the intermediate compound with furan-2-carboxylic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: A compound with similar structural features but different biological activities.

    N-(2-chlorophenoxyethyl)-benzodiazole derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-[3-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C23H22ClN3O3/c24-17-7-1-4-10-20(17)30-16-14-27-19-9-3-2-8-18(19)26-22(27)12-5-13-25-23(28)21-11-6-15-29-21/h1-4,6-11,15H,5,12-14,16H2,(H,25,28)

InChI Key

JNFNFIGWNFSBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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